molecular formula C15H18N2S B1416652 1-[(5-Phenylthien-2-yl)methyl]piperazine CAS No. 1000933-43-6

1-[(5-Phenylthien-2-yl)methyl]piperazine

Cat. No.: B1416652
CAS No.: 1000933-43-6
M. Wt: 258.4 g/mol
InChI Key: ICTGLJZWSFWSGS-UHFFFAOYSA-N
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Description

1-[(5-Phenylthien-2-yl)methyl]piperazine is a biochemical used for proteomics research . Its molecular formula is C15H18N2S and has a molecular weight of 258.38 .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring with a phenylthienyl group attached to it .

Scientific Research Applications

Pharmacological Evaluation

A study by Kumar et al. (2017) focused on synthesizing novel derivatives of 1-[(5-Phenylthien-2-yl)methyl]piperazine and evaluating their antidepressant and antianxiety activities. The compounds exhibited significant effects in behavioral tests on mice, suggesting potential applications in mental health treatments (J. Kumar et al., 2017).

Antibacterial and MurB Inhibitors

Mekky and Sanad (2020) designed novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, showing potent antibacterial efficacy against various bacterial strains, including MRSA and VRE. These compounds also demonstrated significant biofilm inhibition and MurB enzymatic inhibitory activities, highlighting their potential in treating bacterial infections and resistance (A. E. M. Mekky & S. Sanad, 2020).

Acetylcholinesterase Inhibitors

A study by Yurttaş et al. (2013) synthesized new thiazole-piperazine compounds as potential acetylcholinesterase inhibitors. These compounds demonstrated significant inhibitory activity, suggesting their use in treating conditions like Alzheimer’s disease (L. Yurttaş, Z. Kaplancıklı, & Y. Özkay, 2013).

Antidiabetic Agents

Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds. Their studies led to the development of potent antidiabetic agents that increase insulin secretion, offering a new avenue for diabetes treatment (G. Le Bihan et al., 1999).

Synthesis and Docking Studies

Balaraju et al. (2019) conducted synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, essential in medicinal chemistry. These studies offer insights into the development of new therapeutic compounds (V. Balaraju, S. Kalyani, & E. Laxminarayana, 2019).

Atypical Antipsychotic Agents

Park et al. (2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides with high affinities for 5-HT receptors, indicating their potential as atypical antipsychotic agents (C. Park et al., 2010).

Antimicrobial Studies

Rajkumar et al. (2014) synthesized piperazine derivatives with notable antimicrobial activities, suggesting their use in combating bacterial and fungal infections (R. Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).

Properties

IUPAC Name

1-[(5-phenylthiophen-2-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c1-2-4-13(5-3-1)15-7-6-14(18-15)12-17-10-8-16-9-11-17/h1-7,16H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTGLJZWSFWSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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